
ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate, also known as NPC 15669, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has a molecular weight of 351.79 g/mol.
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate 15669 is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or signaling pathways. In cancer cells, this compound 15669 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammatory responses involve the activation of various signaling pathways, and this compound 15669 may inhibit these pathways to reduce inflammation.
Biochemical and Physiological Effects:
This compound 15669 has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which is a programmed cell death mechanism. Inflammatory responses involve the release of cytokines, chemokines, and other inflammatory mediators, and this compound 15669 may reduce their release to reduce inflammation. Additionally, this compound 15669 has been shown to have antibacterial activity, which may be due to its ability to disrupt bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate 15669 has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are also limitations to its use. This compound 15669 may have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound 15669 may have low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate 15669. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and its potential use in combination with other anticancer agents. Additionally, this compound 15669 may have potential use as an anti-inflammatory and anti-microbial agent, and further studies are needed to explore these applications. Finally, the development of more potent and selective analogs of this compound 15669 may lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-chloro-2-nitrobenzoyl)-3-piperidinecarboxylate 15669 has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and anti-microbial agent. In one study, this compound 15669 was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, this compound 15669 was found to reduce inflammation in a mouse model of acute lung injury. Additionally, this compound 15669 has shown antibacterial activity against Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
ethyl 1-(4-chloro-2-nitrobenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(16)8-13(12)18(21)22/h5-6,8,10H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWRPUYOFHNSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



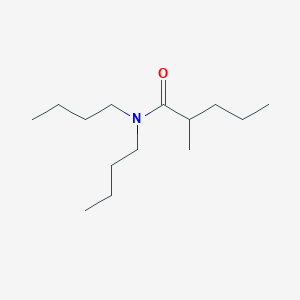


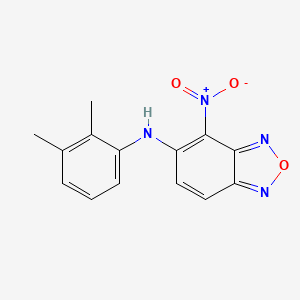
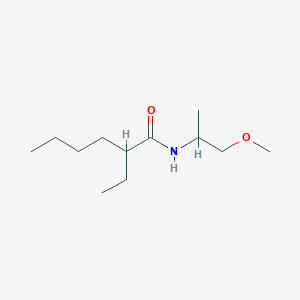
![5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)
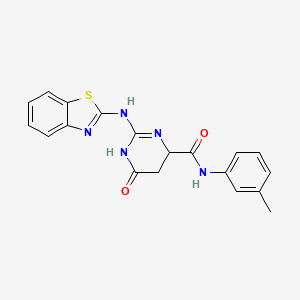
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953938.png)
![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B3953939.png)
![4-{2-[(benzylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B3953949.png)
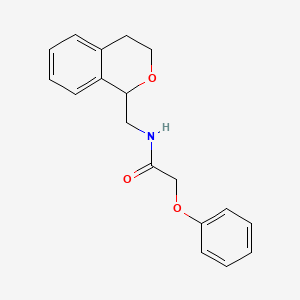
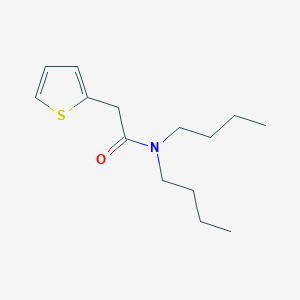
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B3953975.png)